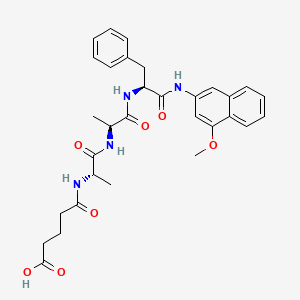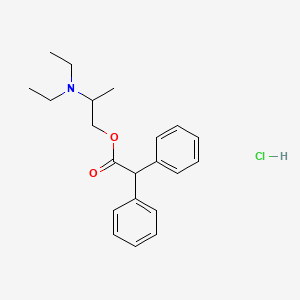
Glutaryl-Ala-Ala-Phe-4-methoxy-beta-naphthylamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Glutaryl-Ala-Ala-Phe-4-methoxy-beta-naphthylamide is a biochemical compound with the molecular formula C31H36N4O7 and a molecular weight of 576.64 g/mol . It is primarily used as a substrate in protease assays, particularly for neutral endopeptidase 24.11 (enkephalinase) and other proteases like chymotrypsin and E. coli protease La .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Glutaryl-Ala-Ala-Phe-4-methoxy-beta-naphthylamide involves the stepwise coupling of amino acids and the final attachment of the 4-methoxy-beta-naphthylamide group. The general synthetic route includes:
Protection of Amino Groups: The amino groups of the amino acids are protected using suitable protecting groups like Boc (tert-butyloxycarbonyl) or Fmoc (9-fluorenylmethyloxycarbonyl).
Coupling Reactions: The protected amino acids are coupled using coupling reagents such as DCC (dicyclohexylcarbodiimide) or EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like DIPEA (N,N-diisopropylethylamine).
Deprotection: The protecting groups are removed under acidic or basic conditions to yield the free peptide.
Attachment of 4-methoxy-beta-naphthylamide: The final step involves the coupling of the peptide with 4-methoxy-beta-naphthylamide using similar coupling reagents and conditions.
Industrial Production Methods
Industrial production methods for this compound typically follow the same synthetic route but on a larger scale. The process involves optimization of reaction conditions, purification steps, and quality control to ensure high yield and purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions
Glutaryl-Ala-Ala-Phe-4-methoxy-beta-naphthylamide undergoes various chemical reactions, including:
Hydrolysis: The compound can be hydrolyzed by proteases such as chymotrypsin and E.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the aromatic rings and amide groups.
Common Reagents and Conditions
Hydrolysis: Enzymatic hydrolysis using proteases like chymotrypsin and E. coli protease La under physiological conditions (pH 7.4, 37°C).
Oxidation: Oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) under acidic or basic conditions.
Major Products Formed
Hydrolysis: Peptide fragments and 4-methoxy-beta-naphthylamide.
Oxidation: Oxidized derivatives of the aromatic rings and amide groups.
Reduction: Reduced derivatives of the aromatic rings and amide groups.
Aplicaciones Científicas De Investigación
Glutaryl-Ala-Ala-Phe-4-methoxy-beta-naphthylamide has several scientific research applications, including:
Protease Assays: Used as a substrate in spectrofluorometric assays to measure the activity of proteases like neutral endopeptidase 24.11 (enkephalinase), chymotrypsin, and E.
Biochemical Research: Employed in studies involving enzyme kinetics, enzyme inhibition, and protein-protein interactions.
Medical Research: Utilized in the development of diagnostic assays and therapeutic agents targeting proteases involved in various diseases.
Industrial Applications: Used in the production of protease inhibitors and other biochemical reagents.
Mecanismo De Acción
The mechanism of action of Glutaryl-Ala-Ala-Phe-4-methoxy-beta-naphthylamide involves its hydrolysis by proteases. The compound acts as a substrate, and upon cleavage by the protease, it releases 4-methoxy-beta-naphthylamide, which can be detected spectrofluorometrically. This allows for the quantification of protease activity .
Comparación Con Compuestos Similares
Similar Compounds
Gly-Pro 4-methoxy-beta-naphthylamide: Another protease substrate with a similar structure but different amino acid sequence.
L-Glutamic acid gamma-(4-methoxy-beta-naphthylamide): A substrate for different proteases with a similar naphthylamide group.
Lys-Ala 4-methoxy-beta-naphthylamide dihydrochloride: A protease substrate with a different amino acid sequence and similar naphthylamide group.
Uniqueness
Glutaryl-Ala-Ala-Phe-4-methoxy-beta-naphthylamide is unique due to its specific amino acid sequence and its application as a substrate for neutral endopeptidase 24.11 (enkephalinase). Its structure allows for specific interactions with certain proteases, making it a valuable tool in protease research .
Propiedades
Fórmula molecular |
C31H36N4O7 |
|---|---|
Peso molecular |
576.6 g/mol |
Nombre IUPAC |
5-[[(2S)-1-[[(2S)-1-[[(2S)-1-[(4-methoxynaphthalen-2-yl)amino]-1-oxo-3-phenylpropan-2-yl]amino]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C31H36N4O7/c1-19(32-27(36)14-9-15-28(37)38)29(39)33-20(2)30(40)35-25(16-21-10-5-4-6-11-21)31(41)34-23-17-22-12-7-8-13-24(22)26(18-23)42-3/h4-8,10-13,17-20,25H,9,14-16H2,1-3H3,(H,32,36)(H,33,39)(H,34,41)(H,35,40)(H,37,38)/t19-,20-,25-/m0/s1 |
Clave InChI |
QFJWKXYGBSQMDX-RLSLOFABSA-N |
SMILES isomérico |
C[C@@H](C(=O)N[C@@H](C)C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)NC2=CC3=CC=CC=C3C(=C2)OC)NC(=O)CCCC(=O)O |
SMILES canónico |
CC(C(=O)NC(C)C(=O)NC(CC1=CC=CC=C1)C(=O)NC2=CC3=CC=CC=C3C(=C2)OC)NC(=O)CCCC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1,3-Dioxolo[4,5-e][1,3,2]dioxaphosphepin, tetrahydro-2,2-dimethyl-4,4,6,8,8-pentaphenyl-, (3aS,8aS)-](/img/structure/B13834939.png)







![4-[((2R)-Hydroxy-3-phthalimido)propylamine]phenyl-3-morpholinone-d4](/img/structure/B13834995.png)





